6-(2,5-Dimethylphenyl)-3-pyridinemethanol
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Overview
Description
6-(2,5-Dimethylphenyl)-3-pyridinemethanol is an organic compound that features a pyridine ring substituted with a 2,5-dimethylphenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,5-Dimethylphenyl)-3-pyridinemethanol typically involves the reaction of 2,5-dimethylphenylboronic acid with 3-pyridinemethanol under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent .
Industrial Production Methods: the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: 6-(2,5-Dimethylphenyl)-3-pyridinemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation conditions with a suitable catalyst like palladium on carbon.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid.
Major Products:
Oxidation: 6-(2,5-Dimethylphenyl)-3-pyridinecarboxylic acid.
Reduction: 6-(2,5-Dimethylphenyl)-3-piperidinemethanol.
Substitution: 6-(2,5-Dimethyl-4-nitrophenyl)-3-pyridinemethanol or 6-(2,5-Dimethyl-4-bromophenyl)-3-pyridinemethanol.
Scientific Research Applications
6-(2,5-Dimethylphenyl)-3-pyridinemethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(2,5-Dimethylphenyl)-3-pyridinemethanol is not fully understood. its biological activity is thought to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its derivatives may inhibit certain enzymes or bind to receptors, altering cellular functions .
Comparison with Similar Compounds
- 2,5-Dimethylphenylacetic acid
- 3-(2,5-Dimethylphenyl)-1-(2-hydroxyphenyl)-propenone
- N-(2,5-Dimethylphenyl)thiourea
Comparison: 6-(2,5-Dimethylphenyl)-3-pyridinemethanol is unique due to the presence of both a pyridine ring and a hydroxymethyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to these structural features .
Properties
Molecular Formula |
C14H15NO |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
[6-(2,5-dimethylphenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C14H15NO/c1-10-3-4-11(2)13(7-10)14-6-5-12(9-16)8-15-14/h3-8,16H,9H2,1-2H3 |
InChI Key |
MZOWOXGOWLUTLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC=C(C=C2)CO |
Origin of Product |
United States |
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